molecular formula C15H24ClN B594152 PCPr (hydrochloride)

PCPr (hydrochloride)

Cat. No.: B594152
M. Wt: 253.81 g/mol
InChI Key: PXGNSXPOHRQRDM-UHFFFAOYSA-N
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Future Directions

The future directions for research on PCPr (hydrochloride) could involve further studies on its physiological and pharmacological characteristics, given that they are currently poorly understood . Additionally, research could focus on its potential therapeutic uses, similar to other derivatives of phencyclidine (PCP) .

Mechanism of Action

Target of Action

PCPr (hydrochloride), also known as Procyclidine, is a member of the arylcyclohexylamines class of drugs . The primary targets of PCPr are the NMDA receptors, and it also activates mu-, delta-, and kappa-opioid receptors, sigma-1 and sigma-2 receptors . These receptors play crucial roles in various physiological processes, including pain perception, response to stress, and cognitive functions .

Mode of Action

PCPr acts by blocking central cholinergic receptors, thus balancing cholinergic and dopaminergic activity in the basal ganglia . This interaction with its targets results in the modulation of neurotransmitter release, leading to changes in the transmission of nerve signals . Many of its effects are due to its pharmacologic similarities with atropine .

Biochemical Pathways

It is known that it influences the cholinergic and dopaminergic pathways in the brain . The blocking of central cholinergic receptors and the balancing of cholinergic and dopaminergic activity in the basal ganglia are key aspects of its action .

Pharmacokinetics

Generally, orally administered drugs like PCPr undergo processes such as absorption in the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys .

Result of Action

The molecular and cellular effects of PCPr’s action primarily involve the modulation of neurotransmitter activity in the brain. By blocking central cholinergic receptors and balancing cholinergic and dopaminergic activity, PCPr can alleviate symptoms of conditions like Parkinson’s disease and drug-induced parkinsonism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of drugs like PCPr. Factors such as temperature, pH, and the presence of other substances can affect the drug’s stability and activity . Additionally, individual factors such as genetic makeup, age, and overall health status can also influence a drug’s effectiveness and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PCPr (hydrochloride) involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then reacted with propylamine to yield 1-phenyl-N-propylcyclohexanamine. The final product, PCPr (hydrochloride), is obtained by treating 1-phenyl-N-propylcyclohexanamine with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for PCPr (hydrochloride) are not well-documented due to its classification as a designer drug and its limited legitimate uses. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing purification techniques like recrystallization, would apply.

Chemical Reactions Analysis

Types of Reactions

PCPr (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

1-phenyl-N-propylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N.ClH/c1-2-13-16-15(11-7-4-8-12-15)14-9-5-3-6-10-14;/h3,5-6,9-10,16H,2,4,7-8,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGNSXPOHRQRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1(CCCCC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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